(5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol
Overview
Description
(5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol: is a chemical compound with the molecular formula C₁₃H₁₁Cl₂NO₂ and a molecular weight of 284.14 g/mol . This compound is characterized by its unique structure, which includes a cyclopropyl group, a dichlorophenyl group, and an isoxazole ring. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol is the Farnesoid X receptor (FXR) . FXR is a member of the “metabolic” subfamily of nuclear receptors and plays a crucial role in regulating bile acid metabolism .
Mode of Action
This compound acts as a potent and selective FXR agonist . As an agonist, it binds to the FXR, activating it. This activation leads to changes in the expression of genes involved in lipid metabolism, resulting in robust lipid modulating properties .
Biochemical Pathways
The activation of FXR affects several key signaling pathways that regulate bile acid metabolism. These include pathways related to bile acid synthesis (like cholesterol 7-alpha hydroxy-lase (CYP7A1)), bile acid absorption (like Na+/taurocholate cotransporter (NTCP)), bile acid transport (like bile salt export pump (BSEP)), and bile acid detoxification (like pregnane X receptor (PXR)) .
Pharmacokinetics
The compound’s pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), are consistent with enabling once-daily dosing in humans . These properties impact the bioavailability of the compound, determining how much of the compound reaches its site of action.
Result of Action
The activation of FXR by this compound results in lowering LDL (low-density lipoprotein) and triglycerides while raising HDL (high-density lipoprotein) in preclinical species . These changes in lipid levels can have significant effects on metabolic health.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol typically involves the reaction of cyclopropylamine with 2,6-dichlorobenzoyl chloride to form an intermediate, which is then cyclized to produce the isoxazole ring . The final step involves the reduction of the resulting compound to yield the desired methanol derivative. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential interactions with various biological targets. It is used in the development of bioactive molecules that can modulate biological pathways .
Medicine: It is investigated for its potential therapeutic effects and its ability to interact with specific molecular targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also used in the development of new catalysts and reagents for chemical processes .
Comparison with Similar Compounds
- (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy-piperidin-1-yl-methyl-indole-3-carboxylic acid .
- (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy-piperidin-1-yl-methyl-indole-3-carboxylic acid .
Uniqueness: (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol is unique due to its specific structural features, such as the presence of the cyclopropyl group and the dichlorophenyl group, which confer distinct chemical and biological properties. Its ability to act as a selective FXR agonist sets it apart from other similar compounds, making it a valuable tool in the development of new therapeutic agents .
Properties
IUPAC Name |
[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c14-9-2-1-3-10(15)11(9)12-8(6-17)13(18-16-12)7-4-5-7/h1-3,7,17H,4-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGFOUGVZFEEBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672279 | |
Record name | [5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946426-89-7 | |
Record name | [5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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